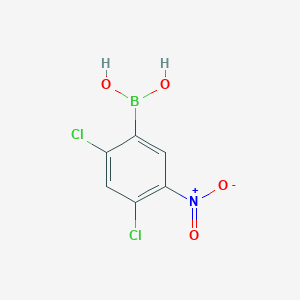
2,4-Dichlor-5-nitrophenylboronsäure
Übersicht
Beschreibung
2,4-Dichloro-5-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2NO4 and a molecular weight of 235.82 g/mol . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at positions 2 and 4, and a nitro group at position 5. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-nitrophenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 2,4-Dichloro-5-nitrophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
2,4-Dichloro-5-nitrophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 2,4-Dichloro-5-nitrophenylboronic acid is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by the reaction conditions and the presence of other reactants .
Result of Action
The molecular effect of 2,4-Dichloro-5-nitrophenylboronic acid’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2,4-Dichloro-5-nitrophenylboronic acid is influenced by environmental factors such as the reaction conditions and the presence of other reactants . These factors can affect the compound’s efficacy in the SM coupling reaction .
Safety and Hazards
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Boronic acids, such as 2,4-Dichloro-5-nitrophenylboronic acid, are being studied for their potential in various applications, including as sensors and delivery systems . The introduction of boronic acid groups to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids could play a significant role in the development of new drugs in the future .
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-5-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of covalent bonds with diols and other hydroxyl-containing compounds, making it a valuable reagent in Suzuki-Miyaura coupling reactions . Additionally, 2,4-Dichloro-5-nitrophenylboronic acid can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Cellular Effects
The effects of 2,4-Dichloro-5-nitrophenylboronic acid on cellular processes are diverse and depend on the concentration and exposure time. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-Dichloro-5-nitrophenylboronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, it can affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5-nitrophenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with hydroxyl groups on biomolecules, such as serine and threonine residues in proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2,4-Dichloro-5-nitrophenylboronic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,4-Dichloro-5-nitrophenylboronic acid in laboratory settings are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and other degradation products . Long-term exposure to 2,4-Dichloro-5-nitrophenylboronic acid has been shown to cause cumulative effects on cellular metabolism and gene expression, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-nitrophenylboronic acid in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, 2,4-Dichloro-5-nitrophenylboronic acid can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
2,4-Dichloro-5-nitrophenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . Additionally, 2,4-Dichloro-5-nitrophenylboronic acid can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-nitrophenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2,4-Dichloro-5-nitrophenylboronic acid can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-nitrophenylboronic acid is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2,4-Dichloro-5-nitrophenylboronic acid within these compartments can affect its activity and function, leading to changes in cellular metabolism and signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-5-nitrobenzene with a boronic acid derivative under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 2,4-Dichloro-5-nitrophenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products
Phenols: Formed through oxidation reactions.
Aminophenylboronic Acids: Formed through reduction of the nitro group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylboronic Acid: Similar structure but lacks the chloro substituents.
2,4-Dichlorophenylboronic Acid: Similar structure but lacks the nitro group.
Uniqueness
2,4-Dichloro-5-nitrophenylboronic acid is unique due to the presence of both chloro and nitro substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUUWAWNYJMANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660500 | |
| Record name | (2,4-Dichloro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-12-5 | |
| Record name | B-(2,4-Dichloro-5-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichloro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388099.png)
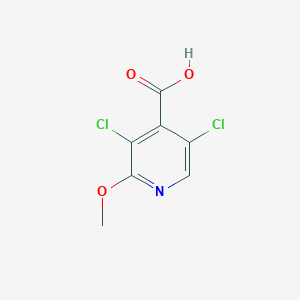


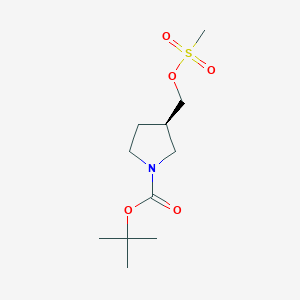
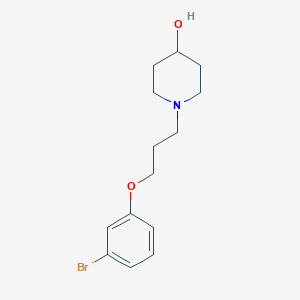
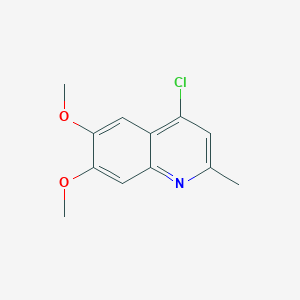
![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)



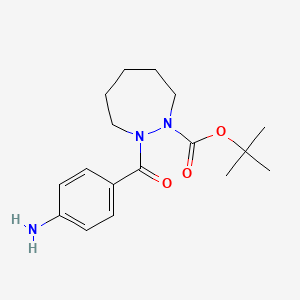
![4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1388121.png)
![2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1388122.png)
